Regulatory Allergen Declaration: Tetrahydrolinalool vs. Linalool and Dihydrolinalool Under EU Cosmetics Regulation
Under EU Cosmetic Regulation (EC) No 1223/2009, Annex III, linalool is mandated as a declarable allergen on finished product labels when present above 0.001% in leave-on products or above 0.01% in rinse-off products [1]. Dihydrolinalool, retaining one unsaturated site, is also subject to allergen declaration. Tetrahydrolinalool, being fully saturated, is not listed among the 26 declarable EU fragrance allergens and requires no mandatory label declaration regardless of concentration . This regulatory divergence is a direct consequence of the absence of oxidizable double bonds that generate sensitizing hydroperoxide species.
| Evidence Dimension | EU fragrance allergen declaration requirement |
|---|---|
| Target Compound Data | Not listed – no mandatory label declaration required |
| Comparator Or Baseline | Linalool: listed – must be declared on label when >0.001% (leave-on) or >0.01% (rinse-off). Dihydrolinalool: listed – same thresholds |
| Quantified Difference | Qualitative regulatory exclusion for tetrahydrolinalool vs. mandatory declaration for unsaturated analogs |
| Conditions | EU Cosmetic Regulation (EC) No 1223/2009, Annex III; IFRA 51st Amendment |
Why This Matters
For procurement in EU-bound consumer products, tetrahydrolinalool eliminates allergen labeling requirements, reducing packaging complexity and avoiding consumer perception issues associated with 'contains fragrance allergens' declarations.
- [1] EU Cosmetic Regulation (EC) No 1223/2009, Annex III – List of substances which must be indicated on the label. OJ L 342, 22.12.2009. View Source
